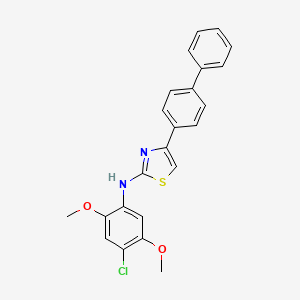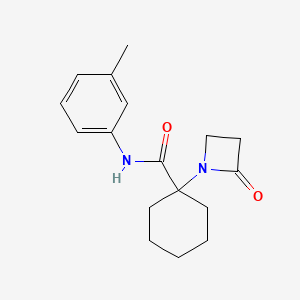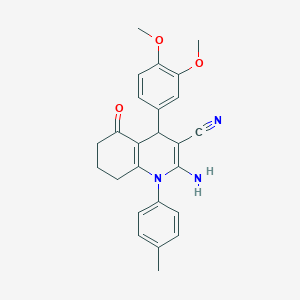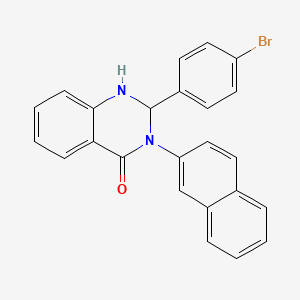![molecular formula C23H17ClFN3O4 B11535883 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a fluorobenzoate ester
Métodos De Preparación
The synthesis of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is then acylated with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester.
Condensation: The final step involves the condensation of the acylated hydrazide with 4-formylbenzoic acid under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Análisis De Reacciones Químicas
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate can be compared with other similar compounds, such as:
4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: This compound exhibits similar structural features but differs in its pyrazole moiety, which may impart different biological activities.
4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: The presence of a bromophenyl group instead of a chlorophenyl group may affect the compound’s reactivity and potency.
Propiedades
Fórmula molecular |
C23H17ClFN3O4 |
|---|---|
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17ClFN3O4/c24-18-8-6-16(7-9-18)22(30)26-14-21(29)28-27-13-15-4-10-20(11-5-15)32-23(31)17-2-1-3-19(25)12-17/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
Clave InChI |
XSNFYQXDWRXQNA-UVHMKAGCSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)
![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11535814.png)
![Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate](/img/structure/B11535815.png)

![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)



![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
